Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate is a chemical compound with the molecular formula C9H9BrO4Li It is a lithium salt of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate typically involves the reaction of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[4-bromo-2-(carboxymethyl)phenoxy]acetic acid.
Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]acetic acid.
Substitution: 2-[4-methoxy-2-(hydroxymethyl)phenoxy]acetic acid.
Scientific Research Applications
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-[4-chloro-2-(hydroxymethyl)phenoxy]acetate
- Lithium;2-[4-fluoro-2-(hydroxymethyl)phenoxy]acetate
- Lithium;2-[4-iodo-2-(hydroxymethyl)phenoxy]acetate
Uniqueness
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound exhibits different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVFJNHMFWXXRA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1Br)CO)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrLiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.